molecular formula C26H25BrN2O4 B10883108 2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone

2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone

Cat. No.: B10883108
M. Wt: 509.4 g/mol
InChI Key: JWGMJUWXJCVKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone is a complex organic compound that features a biphenyl group, a bromophenoxy group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone typically involves multiple steps. One common approach is to start with the biphenyl-4-yloxy group and introduce the piperazine ring through a nucleophilic substitution reaction. The bromophenoxy group is then added via an acylation reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The biphenyl and bromophenoxy groups may facilitate binding to hydrophobic pockets, while the piperazine ring could interact with polar or charged residues .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C26H25BrN2O4

Molecular Weight

509.4 g/mol

IUPAC Name

1-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]-2-(4-phenylphenoxy)ethanone

InChI

InChI=1S/C26H25BrN2O4/c27-22-8-12-24(13-9-22)33-19-26(31)29-16-14-28(15-17-29)25(30)18-32-23-10-6-21(7-11-23)20-4-2-1-3-5-20/h1-13H,14-19H2

InChI Key

JWGMJUWXJCVKAP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.